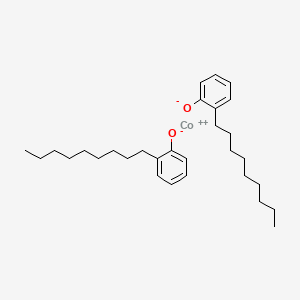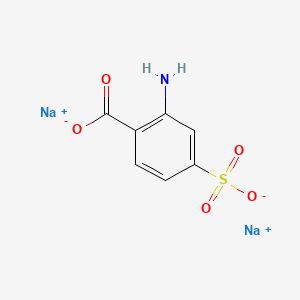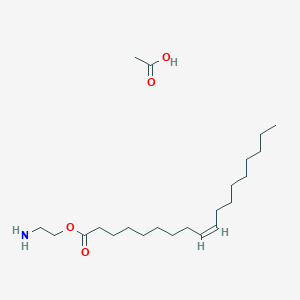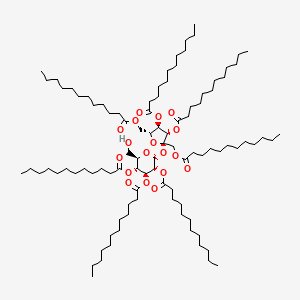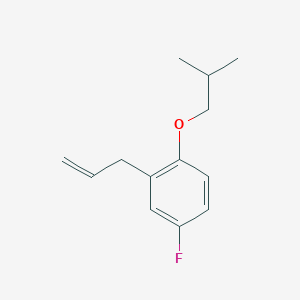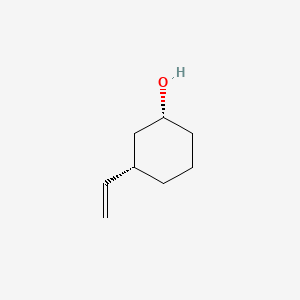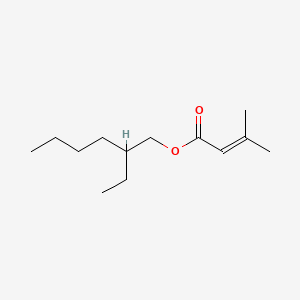
3,4,5'-Trimethyangelicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5’-Trimethyangelicin is a synthetic derivative of angelicin, a naturally occurring furocoumarin. Angelicin and its derivatives are known for their vast biological potential, including anti-inflammatory, anti-cancer, and anti-microbial properties . 3,4,5’-Trimethyangelicin has been studied for its unique chemical structure and potential therapeutic applications.
Métodos De Preparación
The synthesis of 3,4,5’-Trimethyangelicin typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction to form the core structure of the compound.
Methylation: Subsequent methylation reactions introduce the methyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial production methods for 3,4,5’-Trimethyangelicin are designed to be efficient and scalable, often involving optimized reaction conditions and the use of catalysts to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
3,4,5’-Trimethyangelicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, can be used to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4,5’-Trimethyangelicin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3,4,5’-Trimethyangelicin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins and enzymes involved in inflammation and cancer progression.
By inhibiting key proteins and pathways, 3,4,5’-Trimethyangelicin exerts its therapeutic effects, reducing inflammation and inhibiting cancer cell growth .
Comparación Con Compuestos Similares
3,4,5’-Trimethyangelicin is compared with other similar compounds such as:
Angelicin: The parent compound, known for its phototherapeutic properties.
Psoralen: Another furocoumarin with similar biological activities but different chemical structure.
4,6,4’-Trimethylangelicin: A derivative with enhanced anti-inflammatory properties.
The uniqueness of 3,4,5’-Trimethyangelicin lies in its specific methylation pattern, which imparts distinct biological activities and therapeutic potential .
Propiedades
Número CAS |
15798-79-5 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
3,4,8-trimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-7-6-11-12(16-7)5-4-10-8(2)9(3)14(15)17-13(10)11/h4-6H,1-3H3 |
Clave InChI |
BQDWBWGFNVYGCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(O1)C=CC3=C2OC(=O)C(=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


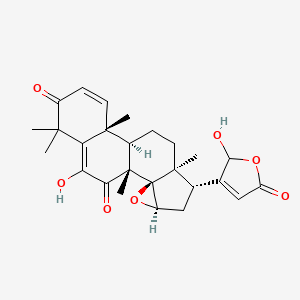
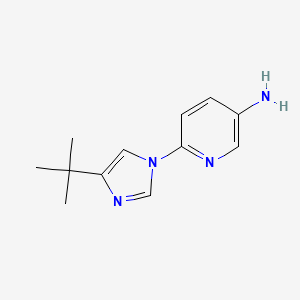
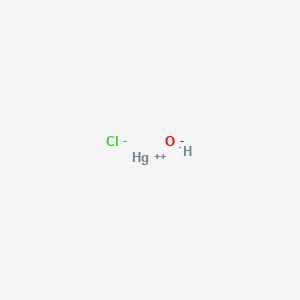
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
